An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyanopiperidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-cyanopiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl 3-cyanopiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Given its structural motifs—a benzyl carbamate protecting group and a nitrile-substituted piperidine ring—this compound serves as a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This document consolidates available data, provides theoretical context, and outlines standardized experimental protocols for the characterization of this and similar molecules. The insights presented herein are intended to empower researchers in drug discovery and development to effectively utilize this compound in their synthetic campaigns and to anticipate its behavior in various experimental settings.
Introduction and Molecular Overview
Benzyl 3-cyanopiperidine-1-carboxylate, also known as 1-N-Cbz-3-cyanopiperidine, is a synthetic organic compound of significant interest in the pharmaceutical sciences.[1][2] Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties and its ability to orient substituents in three-dimensional space. The cyano group offers a versatile chemical handle for further synthetic transformations, while the benzyloxycarbonyl (Cbz or Z) group provides robust protection of the piperidine nitrogen, which can be selectively removed under specific conditions.
Understanding the physicochemical properties of this intermediate is paramount for its effective handling, reaction optimization, purification, and for predicting the properties of its downstream derivatives. This guide will systematically explore its key physical and chemical characteristics.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; "C14H16N2O2" [ label="Benzyl 3-cyanopiperidine-1-carboxylate", fontcolor="#202124", fontsize=14 ];
} Caption: Chemical structure of Benzyl 3-cyanopiperidine-1-carboxylate.
Core Physicochemical Properties
A summary of the key physicochemical identifiers for Benzyl 3-cyanopiperidine-1-carboxylate is provided in the table below. It is important to note that while some data is reported from chemical suppliers, other values are predicted based on computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 885069-22-7 | [1][3] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |
| Molecular Weight | 244.29 g/mol | [2] |
| Appearance | White to light yellow crystalline solid (inferred from analogs) | [4] |
| Purity (Commercial) | ≥98% (HPLC) | [3] |
| Solubility | Soluble in chloroform, dimethyl sulfoxide, and ethyl acetate (inferred from analogs) | [4] |
| Storage Conditions | Sealed, dry, under inert gas, refrigerated, and protected from light | [3] |
Detailed Physicochemical Analysis and Experimental Protocols
Melting Point
The melting point is a critical indicator of purity. For a crystalline solid like Benzyl 3-cyanopiperidine-1-carboxylate, a sharp melting range is expected for a pure sample.
Field Insight: The presence of impurities or residual solvent will typically lead to a broadening and depression of the melting point.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
dot graph "Melting_Point_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Sample_Prep" [label="Pack Capillary Tube"]; "Instrumentation" [label="Place in Apparatus"]; "Measurement" [label="Heat Slowly (1-2 °C/min)"]; "Data_Recording" [label="Record Melting Range"]; "Sample_Prep" -> "Instrumentation" -> "Measurement" -> "Data_Recording"; } Caption: Workflow for melting point determination.
Solubility
Expertise & Experience: The presence of the large, nonpolar benzyl group and the piperidine ring suggests good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF). The polar carbamate and nitrile functionalities may impart some solubility in more polar solvents like acetonitrile and acetone. It is expected to be poorly soluble in water.
Experimental Protocol: Qualitative Solubility Assessment
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Solvent Selection: A range of solvents of varying polarity (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) is selected.
-
Procedure: To approximately 1 mg of the compound in a small test tube, the solvent is added dropwise with agitation.
-
Observation: The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample at room temperature. For instance, solubility below 1 mg/mL is often considered insoluble for practical purposes.
pKa
The pKa value(s) of a molecule are indicative of its acidic or basic character. For Benzyl 3-cyanopiperidine-1-carboxylate, the key functional groups to consider are the carbamate nitrogen and the nitrile group.
Trustworthiness: The lone pair of the piperidine nitrogen is delocalized into the adjacent carbonyl group of the carbamate, significantly reducing its basicity. Therefore, this compound is not expected to be appreciably basic. The α-protons to the nitrile are weakly acidic, but their pKa is likely to be very high (in the range of 25-30), making them non-acidic under normal aqueous conditions.[5] Consequently, for practical purposes in drug development and synthesis, the molecule can be considered neutral.
Spectroscopic and Spectrometric Characterization
Spectroscopic data provides the definitive structural confirmation of the molecule.
3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm region), a singlet for the benzylic methylene protons (~5.1-5.2 ppm), and a series of multiplets for the diastereotopic protons of the piperidine ring and the proton alpha to the cyano group.[6]
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the carbamate (~155 ppm), the carbons of the aromatic ring (127-136 ppm), the benzylic carbon (~67 ppm), the nitrile carbon (~120 ppm), and the carbons of the piperidine ring.
3.4.2. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. Expected characteristic absorption bands include:
-
C≡N stretch: A sharp, medium-intensity peak around 2240 cm⁻¹.
-
C=O stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.
-
C-O stretch: Bands in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.
3.4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For Benzyl 3-cyanopiperidine-1-carboxylate, electrospray ionization (ESI) would be a suitable method. The expected molecular ion peak [M+H]⁺ would be at m/z 245.13, and a sodium adduct [M+Na]⁺ at m/z 267.11.
Self-Validating System: The combination of these three spectroscopic techniques provides a robust and self-validating method for confirming the identity and purity of Benzyl 3-cyanopiperidine-1-carboxylate. The molecular formula derived from high-resolution mass spectrometry should be consistent with the functional groups identified by IR and the proton and carbon environments observed in NMR.
Synthesis and Reactivity
A plausible synthetic route to Benzyl 3-cyanopiperidine-1-carboxylate involves the protection of the nitrogen of 3-cyanopiperidine.[4]
dot graph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "3-Cyanopiperidine" -> "Reaction" [label="Benzyl Chloroformate (Cbz-Cl), Base (e.g., TEA, DIPEA)"]; "Reaction" -> "Benzyl_3-cyanopiperidine-1-carboxylate" [label="Purification (e.g., Chromatography)"]; } Caption: A general synthetic pathway to the target compound.
The nitrile group can undergo a variety of transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid, making this compound a versatile intermediate for introducing diversity into molecular scaffolds.
Safety and Handling
Based on safety data for analogous compounds, Benzyl 3-cyanopiperidine-1-carboxylate should be handled with appropriate personal protective equipment (PPE).[7][8][9] It is likely to be an irritant to the skin, eyes, and respiratory system. The cyano group also warrants caution, as it can be toxic.
Core Safety Recommendations:
-
Handle in a well-ventilated fume hood.
-
Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
Benzyl 3-cyanopiperidine-1-carboxylate is a valuable building block in modern medicinal chemistry. This guide has provided a detailed overview of its key physicochemical properties, drawing upon available data and established chemical principles. By understanding these characteristics and employing the outlined experimental protocols, researchers can effectively utilize this compound in the synthesis of novel therapeutic agents, ensuring both efficiency in their work and adherence to safety standards. The combination of its stable protecting group, versatile nitrile functionality, and pharmaceutically relevant piperidine core ensures its continued importance in drug discovery endeavors.
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Figure 1: 2D structure of Benzyl 3-cyanopiperidine-1-carboxylate.
